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Compound of Interest |

Compound Name: Chloroacetyl-L-valine
CAS No.: 2279-16-5
Cat. No.: B146229
- 7

Executive Summary

N-Chloroacetyl-L-valine (N-CA-Val) represents a specialized functional derivative of the
essential amino acid L-valine. Unlike its N-acetyl counterpart, which serves primarily as a
blocked intermediate, the N-chloroacetyl variant introduces an electrophilic

-halocarbonyl "warhead." This specific chemical architecture grants it dual utility: it is a classic
substrate for enzymatic kinetic resolution (producing enantiopure amino acids) and a modern
building block for peptide macrocyclization and covalent inhibitor design.

This guide details the mechanistic principles, synthesis protocols, and experimental workflows
for utilizing N-CA-Val in high-purity biochemical research and drug discovery.

Chemical Profile & Reactivity

The defining feature of N-CA-Val is the activation of the acetyl cap with a chlorine atom. This
modification dramatically alters the electronic properties of the amide and provides a site for
nucleophilic attack.
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Property Specification

CAS Number 2279-16-5 (L-isomer) / 4090-17-9 (DL-mix)

Molecular Formula

Molecular Weight 193.63 g/mol

Electrophilic Alkylator (via
Reactivity Class

)

. Stable in acid; hydrolyzes in strong base or
Stability
presence of acylases

Soluble in ethanol, DMF, DMSO; mod. soluble in

Solubility .
water

Mechanistic Distinction:
e Vs. N-Acetyl-L-Valine: The chloro- substituent decreases the

of the amide proton and allows the molecule to act as an alkylating agent toward thiols
(Cysteine) or imidazoles (Histidine), forming stable thioether or amine linkages.

Application I: Enzymatic Kinetic Resolution

The most historically significant application of N-chloroacetyl derivatives is the industrial and
laboratory-scale production of enantiopure amino acids using Aminoacylase | (EC 3.5.1.14).

Mechanism

Aminoacylase | (typically porcine kidney or Aspergillus origin) exhibits strict stereospecificity. It
hydrolyzes the amide bond of the L-enantiomer exclusively, releasing free L-valine and
chloroacetic acid. The D-enantiomer remains derivatized, allowing for easy physical separation
based on solubility or acidity differences.

Experimental Protocol: Resolution of DL-Valine

Objective: Isolate pure L-Valine from a racemic N-Chloroacetyl-DL-valine mixture.
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Reagents:
e Substrate: 0.1 M N-Chloroacetyl-DL-valine (adjusted to pH 7.0-7.5 with NaOH).
e Enzyme: Aminoacylase | (lyophilized powder).
o Buffer: 0.1 M Phosphate buffer containing 0.1 mM
(Activator).
Workflow:

Incubation: Dissolve substrate in buffer at

. Add Aminoacylase I.

e Monitoring: Track reaction progress via ninhydrin assay (detects released free amine from L-
Valine).

e Termination: Once L-Valine concentration plateaus (theoretical max 50%), heat to

or lower pH to 5.0 to denature enzyme.

e Separation:
o Acidify mixture to pH 1.5 using HCI.
o Extract unreacted N-chloroacetyl-D-valine into ethyl acetate (organic phase).
o The aqueous phase contains L-Valine hydrochloride.

 Purification: Neutralize aqueous phase and crystallize L-Valine with ethanol.
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Figure 1: Stereoselective hydrolysis workflow for isolating L-Valine.

Application II: Peptide Macrocyclization (RaPID
System)

In modern drug discovery, N-chloroacetyl-L-valine is used as an N-terminal "cap” to initiate
spontaneous macrocyclization. This is critical in technologies like RaPID (Random non-
standard Peptide Integrated Discovery) for generating cyclic peptide libraries.

The "Warhead" Strategy

e Initiation: A peptide is synthesized (often via mMRNA display or solid-phase synthesis) starting
with N-chloroacetyl-L-valine at the N-terminus.

o Cyclization: A downstream Cysteine residue (placed strategically in the sequence) attacks
the chloroacetyl group.

e Result: A non-reducible thioether bond forms, locking the peptide into a rigid, macrocyclic
conformation. This improves metabolic stability and binding affinity compared to linear
peptides or disulfide-linked cycles.

Protocol: Solid-Phase N-Terminal Capping

Objective: Cap a resin-bound peptide with N-chloroacetyl-L-valine.
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o Coupling: Treat Fmoc-deprotected resin-bound peptide with N-chloroacetyl-L-valine (5 eq),
DIC (5 eq), and Oxyma (5 eq) in DMF for 60 min.

o Note: Alternatively, use Chloroacetyl chloride + DIPEA if N-CA-Val is not pre-synthesized,
but using the pre-made amino acid derivative prevents side reactions.

e Cyclization (On-Resin or Solution):
o Adjust pH to 8.0 (in solution) or use mild base on resin.
o The thiol group of the internal Cysteine performs an intramolecular
attack, displacing the chloride.

» Validation: Monitor via LC-MS. Look for the mass shift corresponding to HCI loss (mass
remains constant in intramolecular reaction, but retention time shifts significantly due to
conformational constraint).

Linear Peptide Sequence
(N-term Free Amine)

Coupling: N-Chloroacetyl-L-Valine

N-Cl-Ac-Val-Peptide-Cys-...

ntramolecular SN2

Spontaneous Cyclization
(pH > 7.5, Thiol attack)

Cyclic Thioether Peptide
(Stable Macrocycle)
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Figure 2: Formation of stable thioether macrocycles using N-chloroacetyl-L-valine.
Synthesis Protocol: N-Chloroacetyl-L-Valine
For researchers needing to synthesize the starting material de novo.
Reaction Type: Schotten-Baumann Acylation.
Reagents:
e L-Valine (10 g, 85 mmol)
e Chloroacetyl chloride (11.5 g, 102 mmol)
e 2M NaOH (aqueous) and 4M HCI.

Step-by-Step Methodology:

Dissolution: Dissolve L-Valine in 2M NaOH (45 mL) and cool to

in an ice bath.

e Acylation: Simultaneously add Chloroacetyl chloride (dropwise) and additional 2M NaOH (to
maintain pH ~10-11) over 30 minutes. Vigorous stirring is essential to prevent hydrolysis of
the acid chloride.

 Acidification: Once addition is complete, stir for 1 hour at room temperature. Acidify carefully
with 4M HCI to pH 2.0.

« |solation: The product, N-chloroacetyl-L-valine, will precipitate as a white solid or oil.
o If oil: Extract with Ethyl Acetate, dry over

, and evaporate.

o |If solid: Filter and wash with cold water.
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» Recrystallization: Purify using Ethyl Acetate/Hexane.
e QC Check: Melting point should be

(L-form).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146229?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

